5-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid
Description
5-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by a bromo substituent at the 5-position, a difluoromethyl group at the 2-position, and a carboxylic acid moiety at the 3-position. This compound serves as a versatile building block in medicinal and agrochemical research, where its unique electronic and steric properties are leveraged for structure-activity relationship (SAR) studies. The difluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid enables conjugation or salt formation for improved solubility .
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSBYFTUGJBGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256794-42-9 | |
| Record name | 5-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of 2-(difluoromethyl)pyridine followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyridines
- Oxidized carboxylic derivatives
- Reduced alcohol derivatives
Scientific Research Applications
5-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
5-Bromo-3-fluoropyridine-2-carboxylic acid (CAS 669066-91-5)
- Structure : Fluorine at 3-position, carboxylic acid at 2-position.
- Molecular Weight : 220.00 g/mol.
- Applications : Used in catalysts and photoluminescence dyes.
- Fluorine’s strong electronegativity alters electron distribution, affecting binding affinity in target proteins compared to the difluoromethyl group .
5-Bromo-2-pyridinecarboxylic acid (CAS 30766-11-1)
Halogen and Heterocycle Modifications
5-Bromo-2-(difluoromethyl)-3-methylpyridine (CAS 1805019-80-0)
- Structure : Methyl group at 3-position instead of carboxylic acid.
- Applications : Agrochemistry (crop protection agents).
- Key Differences: The methyl group increases hydrophobicity, favoring non-polar interactions in pesticidal targets. Lack of carboxylic acid limits solubility in aqueous environments, restricting formulation options .
5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid (CAS 1393534-89-8)
- Structure : Benzyloxy group at 3-position.
- Enhanced aromatic stacking interactions due to the phenyl ring, which may improve binding to hydrophobic pockets in proteins .
Core Heterocycle Variations
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Structure : Pyrazolopyridine core instead of pyridine.
- Synthesis : Multi-step route involving bromination and hydrolysis.
- Altered hydrogen-bonding capacity due to the pyrazole N-H group .
Research Findings and Implications
- Fluorine vs. Difluoromethyl: The difluoromethyl group in the target compound provides a balance of electronegativity and steric bulk, enhancing metabolic stability compared to non-fluorinated analogs. This is critical in drug design to avoid rapid hepatic clearance .
- Agrochemical Relevance : Methyl or halogen substituents (e.g., in CAS 1805019-80-0) improve volatility and soil adsorption, traits less compatible with the hydrophilic carboxylic acid group in the target compound .
Biological Activity
5-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its therapeutic potential.
This compound exhibits unique biochemical properties, particularly in its interactions with various enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. The binding of this compound to the active sites of these enzymes can lead to either inhibition or modulation of their activity, thereby influencing metabolic pathways in biological systems.
2. Cellular Effects
The compound's influence extends to cellular processes, including:
- Cell Signaling Pathways : It modulates the activity of kinases that regulate key signaling pathways.
- Gene Expression : It can alter the expression of genes involved in metabolic processes, impacting overall cellular metabolism.
Table 1: Summary of Cellular Effects
| Effect Type | Description |
|---|---|
| Cell Signaling | Modulation of kinase activity |
| Gene Expression | Alteration in metabolic gene expression |
| Cellular Metabolism | Changes in metabolic flux and metabolite levels |
3. Molecular Mechanisms
The molecular mechanisms through which this compound exerts its effects include:
- Binding Affinity : It binds to specific biomolecules, leading to inhibition or activation. This is particularly relevant for enzyme interactions where substrate binding is blocked.
- Stability and Degradation : The compound remains stable under standard laboratory conditions but may degrade under extreme conditions (e.g., prolonged light exposure) which can affect its biological activity over time.
4. Dosage Effects in Animal Models
Research indicates that the biological activity of this compound is dose-dependent:
- Low Doses : Minimal observable effects.
- High Doses : Significant biological activity, including potential toxicity such as liver damage observed in animal studies.
5. Metabolic Pathways
The compound undergoes metabolism primarily through cytochrome P450 enzymes, resulting in various metabolites that may retain or alter biological activity. Understanding these metabolic pathways is crucial for predicting the compound's pharmacokinetics and potential therapeutic applications.
6. Case Studies and Research Findings
Several studies have explored the biological activity of similar pyridine derivatives, shedding light on the potential applications of this compound.
Case Study 1: Anti-Thrombolytic Activity
A study on related pyridine derivatives demonstrated varying levels of anti-thrombolytic activity. The presence of halogen groups was correlated with increased potency, suggesting that structural modifications could enhance therapeutic efficacy .
Case Study 2: Biofilm Inhibition
Another investigation revealed that certain pyridine derivatives exhibited significant biofilm inhibition against bacterial strains like E. coli. This suggests a potential application for this compound in combating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
